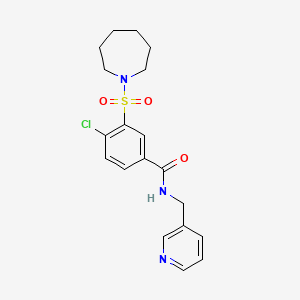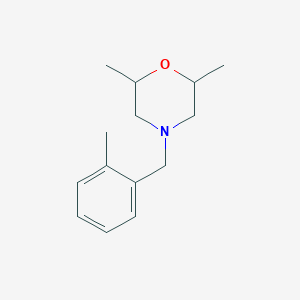
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide, also known as AZD3965, is a small molecule inhibitor of monocarboxylate transporter 1 (MCT1). MCT1 is a protein that transports lactate and other monocarboxylates across the cell membrane. Inhibition of MCT1 has been shown to have potential therapeutic benefits in cancer treatment.
Mecanismo De Acción
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide inhibits MCT1, which is overexpressed in many types of cancer. MCT1 is responsible for the transport of lactate and other monocarboxylates across the cell membrane. Inhibition of MCT1 by 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide leads to a decrease in lactate transport and a decrease in intracellular pH. This ultimately results in a decrease in ATP production and cancer cell death.
Biochemical and Physiological Effects:
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide can reduce lactate levels in cancer cells, leading to a decrease in intracellular pH and a decrease in ATP production. In vivo studies have shown that 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide can inhibit tumor growth and improve survival in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical models of cancer, making it a well-established tool for cancer research. Another advantage is that it is a small molecule inhibitor, making it relatively easy to use in lab experiments. One limitation is that it is not currently approved for clinical use, so its potential therapeutic benefits in humans are not yet known. Another limitation is that it may have off-target effects on other monocarboxylate transporters, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide. One direction is to further investigate its potential therapeutic benefits in cancer treatment. Clinical trials are currently underway to evaluate its safety and efficacy in humans. Another direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to better understand its mechanism of action and potential off-target effects.
Métodos De Síntesis
The synthesis of 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide involves several steps. The initial step involves the reaction of 4-chloro-3-nitrobenzoic acid with 1-azepanethiol to form 4-chloro-3-(1-azepanylsulfanyl)benzoic acid. This intermediate is then reacted with 3-pyridinemethanol to produce the final product, 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide.
Aplicaciones Científicas De Investigación
3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide inhibits lactate transport and reduces lactate levels in cancer cells. This leads to a decrease in intracellular pH and a decrease in ATP production, ultimately resulting in cancer cell death. In vivo studies have shown that 3-(1-azepanylsulfonyl)-4-chloro-N-(3-pyridinylmethyl)benzamide can inhibit tumor growth and improve survival in animal models of cancer.
Propiedades
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-17-8-7-16(19(24)22-14-15-6-5-9-21-13-15)12-18(17)27(25,26)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUOQCWVJRVGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5161618.png)
![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-(2-methyl-1H-imidazol-1-yl)-1-propanamine](/img/structure/B5161627.png)
![(4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5161631.png)
![1-(3-chloro-4-methylphenyl)-5-{3-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5161645.png)
![N-allyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5161646.png)
![diethyl 5-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5161650.png)
![3-(methylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5161655.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide](/img/structure/B5161659.png)
![1,3,5-trichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5161671.png)
![N-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5161679.png)
![3-acetyl-2-methyl-4-phenyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B5161702.png)

![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5161715.png)